molecular formula C23H34N2O B3812554 Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone

Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone

Cat. No.: B3812554
M. Wt: 354.5 g/mol
InChI Key: FKGORLHZPZDBKF-UHFFFAOYSA-N
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Description

Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone is a complex organic compound that features a cyclopentyl group, a phenylethyl group, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Introduction of the Phenylethyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst.

    Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction, where an appropriate precursor undergoes intramolecular nucleophilic substitution.

    Attachment of the Cyclopentyl Group: This step may involve a Grignard reaction, where a cyclopentyl magnesium halide reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, alcohols, and other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body, exploring its potential therapeutic effects.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, helping to elucidate the role of specific proteins and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to and modulate the activity of neurotransmitter receptors, such as dopamine or serotonin receptors.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting the synthesis or degradation of key biomolecules.

    Signaling Pathways: The compound may influence intracellular signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Properties

IUPAC Name

cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c26-23(21-8-4-5-9-21)25-17-13-22(18-25)20-11-15-24(16-12-20)14-10-19-6-2-1-3-7-19/h1-3,6-7,20-22H,4-5,8-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGORLHZPZDBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)C3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
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Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
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Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
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Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
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Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone
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Cyclopentyl-[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]methanone

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